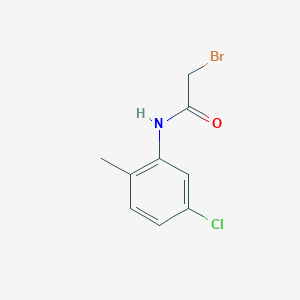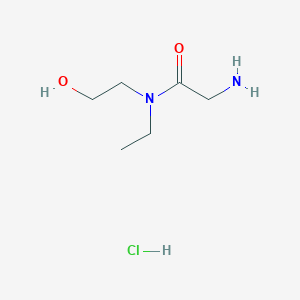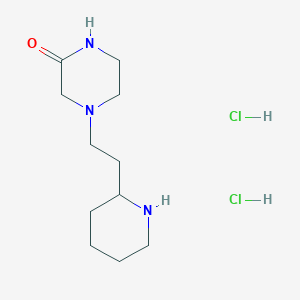
2-溴-N-(5-氯-2-甲基苯基)乙酰胺
描述
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, featuring both bromine and chlorine substituents on a phenyl ring
科学研究应用
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, which could potentially be the targets of this compound .
Mode of Action
The mode of action of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide involves a series of chemical reactions. It is suggested that the compound may undergo free radical reactions, nucleophilic substitution, and oxidation
Biochemical Pathways
It is suggested that the compound may be involved in various chemical reactions such as free radical reactions, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways and their downstream effects.
Result of Action
The compound’s potential involvement in various chemical reactions suggests that it could have significant effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound’s potential effects on cellular processes and its overall biochemical properties .
Cellular Effects
The effects of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a critical role in neurotransmission. By inhibiting this enzyme, the compound can alter neurotransmitter levels and affect neuronal function. Furthermore, 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can bind to DNA, leading to changes in gene expression and potentially causing mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can degrade into various metabolites, which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause chronic toxicity and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause significant toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications and understanding the compound’s safety profile .
Metabolic Pathways
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide within cells and tissues are influenced by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and affect gene expression. Additionally, it can be found in the cytoplasm, where it may interact with various enzymes and signaling molecules. The subcellular localization of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide typically involves the bromination and chlorination of a phenylacetamide precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methylphenylamine.
Acetylation: The amine group is acetylated using acetic anhydride to form N-(5-chloro-2-methylphenyl)acetamide.
Bromination: The acetylated compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps.
化学反应分析
Types of Reactions
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of 5-chloro-2-methylphenylamine and acetic acid.
相似化合物的比较
Similar Compounds
2-Bromo-N-(5-chloro-2-methylphenyl)butanamide: Similar structure with a butanamide group instead of an acetamide group.
2-Bromo-5-chloropyridine: Contains a pyridine ring instead of a phenyl ring.
Methyl 2-bromo-5-chlorobenzoate: Contains a benzoate ester group instead of an acetamide group.
Uniqueness
2-Bromo-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-bromo-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONPOWNYKLGQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716775 | |
| Record name | 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883518-04-5 | |
| Record name | 2-Bromo-N-(5-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)
![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)
![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)
![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)
![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441789.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)

![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)

